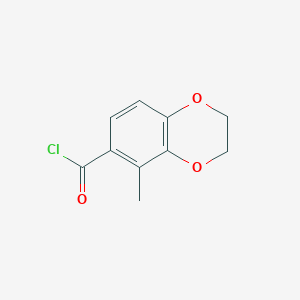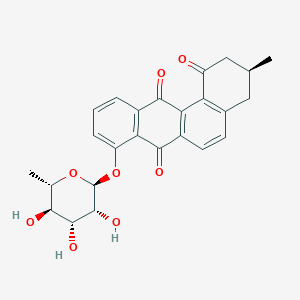
アトラマイシンB
概要
説明
Atramycin B is a naturally occurring compound with significant antibacterial properties. It is a yellow crystalline solid that is soluble in organic solvents such as methanol and dichloromethane. Atramycin B is known for its broad-spectrum antibacterial activity, making it effective against various bacteria and fungi .
科学的研究の応用
Atramycin B has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactions of angucycline derivatives.
Biology: Atramycin B is studied for its antibacterial properties and its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antitumor agent due to its structural similarity to other known antitumor antibiotics.
Industry: Atramycin B is used in the development of new antimicrobial agents for various industrial applications
Safety and Hazards
The safety data sheet for Atramycin B suggests that it should be handled with care. In case of inhalation, move the victim into fresh air and provide artificial respiration if necessary. If it comes into contact with skin, remove contaminated clothing and wash off with soap and water. In case of eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse mouth with water and do not induce vomiting .
作用機序
Target of Action
Atramycin B is an isotetracenone antitumor antibiotic produced by Streptomyces atratus BY90 Similar antibiotics like anthracimycin have shown potent in vitro antibacterial activity against many methicillin-resistant staphylococcus aureus (mrsa) strains, bacillus anthracis (anthrax), and mycobacterium tuberculosis . They inhibit DNA/RNA synthesis , which could be a potential target for Atramycin B as well.
Mode of Action
Anthracimycin, a structurally similar antibiotic, has a novel mechanism of action that involves inhibiting dna/rna synthesis . This could suggest that Atramycin B might also interact with its targets to inhibit DNA/RNA synthesis, leading to the death of the bacterial cells.
Biochemical Pathways
A related compound, tetramycin, has been studied, and it was found that malonyl-coa supply enhancement combined with pathway engineering was an efficient approach for targeted production of tetramycin b . This could suggest that Atramycin B might also affect similar biochemical pathways.
Result of Action
Anthracimycin, a structurally similar antibiotic, has shown potent in vitro antibacterial activity against many methicillin-resistant staphylococcus aureus (mrsa) strains, bacillus anthracis (anthrax), and mycobacterium tuberculosis . This could suggest that Atramycin B might also have similar antibacterial effects.
Action Environment
It’s known that atramycin b is produced by streptomyces atratus by90 , a type of bacteria that thrives in diverse environments, suggesting that the production and action of Atramycin B might be influenced by environmental factors.
準備方法
Atramycin B is primarily produced by certain fungi. The preparation involves cultivating the fungi in a suitable medium and then extracting the compound. Currently, there are no established industrial production methods for Atramycin B. The extraction process typically involves the use of solvents like acetone and methanol to isolate the compound from the fermentation broth .
化学反応の分析
Atramycin B undergoes several types of chemical reactions, including:
Oxidation: Atramycin B can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups in Atramycin B.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Atramycin B is part of the angucycline family of compounds, which includes other members like Atramycin A and Atramycin C. These compounds share a similar core structure but differ in their functional groups and side chains. Atramycin B is unique due to its specific glycosylation pattern, which contributes to its distinct biological activity. Other similar compounds include emycin G and saccharothrixin A, which also exhibit antimicrobial properties .
Atramycin B stands out for its broad-spectrum antibacterial activity and potential antitumor properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
(3S)-3-methyl-8-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O8/c1-10-8-12-6-7-14-19(17(12)15(26)9-10)22(29)13-4-3-5-16(18(13)21(14)28)33-25-24(31)23(30)20(27)11(2)32-25/h3-7,10-11,20,23-25,27,30-31H,8-9H2,1-2H3/t10-,11-,20-,23+,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHALZUCHLKMFC-FGEMJCSKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4OC5C(C(C(C(O5)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C(C(=O)C1)C3=C(C=C2)C(=O)C4=C(C3=O)C=CC=C4O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50929717 | |
| Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137109-49-0 | |
| Record name | Atramycin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137109490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-1,7,12-trioxo-1,2,3,4,7,12-hexahydrotetraphen-8-yl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50929717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


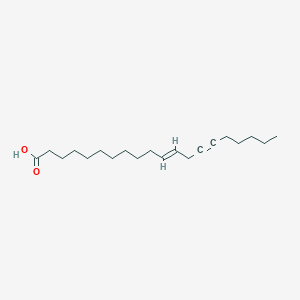
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
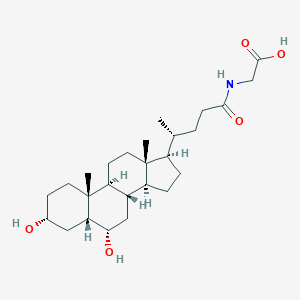
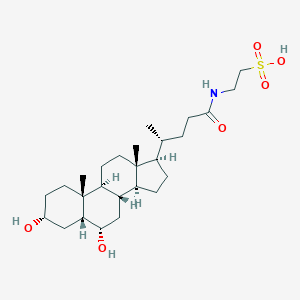
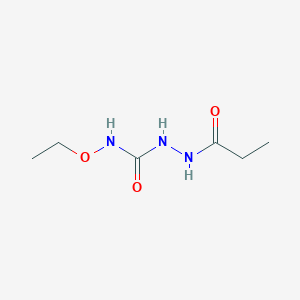
![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
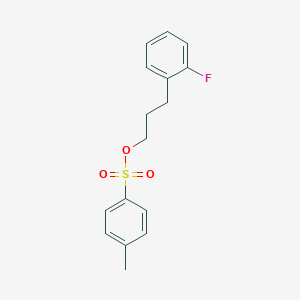
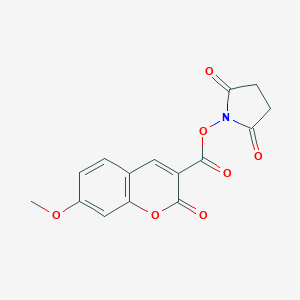
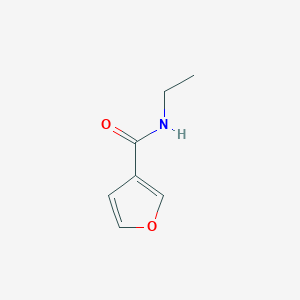
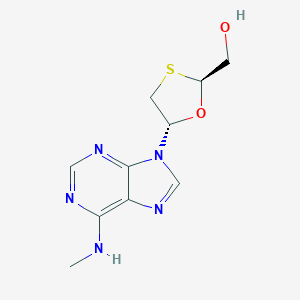
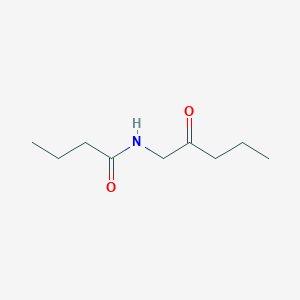
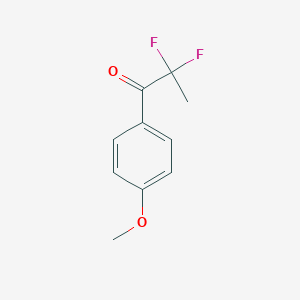
![Diethyl 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate](/img/structure/B136110.png)
